2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Description
2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Mode of Action
It is known that the compound interacts with its targets through the formation of strong n—h…o and weak c—h…o intermolecular hydrogen bonds .
Biochemical Pathways
It is synthesized using the biginelli reaction as the key step, followed by the huisgen 1,3-dipolar cycloaddition . This suggests that it may interact with biochemical pathways involving these reactions.
Pharmacokinetics
The compound’s molecular weight (388489) and linear formula (C20H24N2O4S) suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures have been found to have antimicrobial and anticancer potential .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the QSAR studies demonstrated the importance of topological parameter, Balaban index (J) followed by lipophilic parameter, log P in describing the antimicrobial activity of the synthesized compounds .
properties
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-15(17(22)24-10-9-23-2)16(13-6-4-3-5-7-13)20-14(21)8-11-25-18(20)19-12/h3-7,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBRXYFTPMHPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate |
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